molecular formula C20H16FN3O5S B6066252 3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No.: B6066252
M. Wt: 429.4 g/mol
InChI Key: ICCOXIGUOTVWKC-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine, sulfonamide, and nitro functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the fluorophenyl ring using sulfonyl chloride and a suitable base.

    Amidation: The formation of the benzamide structure by reacting the sulfonamide intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of 3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzoic acid and 3-nitroaniline.

Scientific Research Applications

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
  • 3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
  • 3-[(3-iodophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

Uniqueness

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S/c1-13-8-9-14(20(25)22-16-5-3-7-18(12-16)24(26)27)10-19(13)30(28,29)23-17-6-2-4-15(21)11-17/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCOXIGUOTVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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